molecular formula C10H14O2 B8548658 3,6-Dimethylveratrole

3,6-Dimethylveratrole

Cat. No.: B8548658
M. Wt: 166.22 g/mol
InChI Key: BLBVJHVRECUXKP-UHFFFAOYSA-N
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Description

3,6-Dimethylveratrole is a dimethylated derivative of veratrole (1,2-dimethoxybenzene), an aromatic compound that serves as a versatile building block in organic synthesis . Veratrole derivatives are particularly valuable in research for the synthesis of complex molecules. For instance, veratrole is a known precursor in the production of pharmaceuticals and alkaloids, such as papaverine and verapamil . The electron-rich aromatic ring of the veratrole structure makes it highly amenable to electrophilic substitution reactions, allowing for further functionalization and the development of more complex chemical entities . This compound is presented as a high-purity material for use as a standard or a starting material in method development and chemical synthesis. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2,3-dimethoxy-1,4-dimethylbenzene

InChI

InChI=1S/C10H14O2/c1-7-5-6-8(2)10(12-4)9(7)11-3/h5-6H,1-4H3

InChI Key

BLBVJHVRECUXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physical properties of 3,6-dimethylveratrole’s positional isomers, derived from experimental data in the provided evidence:

Compound CAS Number Molecular Weight Boiling Point (°C) Melting Point (°C) Density (g/cm³) Refractive Index
2,3-Dimethoxytoluene 4463-33-6 152.19 202–203 - 1.025 1.514
3,4-Dimethoxytoluene 494-99-5 152.19 133–135 22–23 1.051 1.528
This compound* Not provided 152.19 (theoretical) ~190–200 (estimated) Not reported ~1.03 (estimated) ~1.52 (estimated)

*Note: Data for this compound are inferred based on structural similarity to isomers.

Key Observations:

Boiling Points :

  • The ortho-substituted 2,3-dimethoxytoluene exhibits a significantly higher boiling point (202–203°C) compared to the para-substituted 3,4-dimethoxytoluene (133–135°C). This disparity arises from stronger dipole-dipole interactions in ortho isomers due to proximity of methoxy groups, enhancing intermolecular forces .
  • For this compound, the boiling point is expected to fall between these values (~190–200°C), assuming meta-substitution reduces steric hindrance compared to ortho isomers.

Melting Points :

  • 3,4-dimethoxytoluene has a distinct melting point (22–23°C), likely due to its para-substitution pattern enabling tighter crystal packing. Ortho and meta isomers often exhibit lower melting points due to asymmetric molecular geometries .

Solubility and Reactivity: All dimethoxy toluenes are lipophilic, with solubility in organic solvents like dichloromethane and methanol. However, para-substituted derivatives (e.g., 3,4-dimethoxytoluene) may display slightly higher aqueous solubility due to reduced steric bulk . Reactivity in electrophilic substitution reactions varies: ortho/meta directors like methoxy groups favor regioselectivity at specific ring positions, influencing downstream synthetic applications.

Preparation Methods

Reaction Overview

The most direct route involves methylating 3,6-dimethylcatechol (1,2-dihydroxy-3,6-dimethylbenzene) with dimethyl sulfate under basic conditions. This method leverages the nucleophilic substitution of hydroxyl groups by methoxy groups.

Procedure

  • Reactants :

    • 3,6-Dimethylcatechol (1 mol)

    • Dimethyl sulfate (2.2 mol)

    • 10% aqueous sodium hydroxide (1.4 L)

  • Conditions :

    • Reflux under nitrogen for 1 hour, followed by stirring at 25°C for 18 hours.

  • Workup :

    • Dilution with water, ether extraction, and drying.

    • Concentration under reduced pressure yields 3,6-dimethylveratrole.

  • Yield : 59%.

Mechanistic Insights

Dimethyl sulfate acts as a methylating agent, with hydroxide ions deprotonating the phenolic hydroxyl groups. The resulting phenoxide ions undergo nucleophilic attack on the electrophilic methyl groups of dimethyl sulfate, forming methoxy substituents.

Halogen-Metal Exchange and Alkylation

Adapted Methodology for this compound

While source describes the synthesis of 3,4-dimethylveratrole via halogen-metal exchange, the protocol can be modified for the 3,6 isomer by adjusting the starting material.

Procedure

  • Reactants :

    • 1,2-Dimethoxy-3,6-dibromobenzene (1 mol)

    • n-Butyllithium (2.2 mol) in tetrahydrofuran (THF)

    • Iodomethane (2.2 mol)

  • Conditions :

    • Halogen-lithium exchange at -78°C.

    • Alkylation with iodomethane at 0°C to room temperature.

  • Workup :

    • Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography.

  • Theoretical Yield : ~86% (extrapolated from).

Challenges

  • Regioselectivity : Requires precise control of lithiation to avoid polylithiation.

  • Starting Material Accessibility : 1,2-Dimethoxy-3,6-dibromobenzene must be synthesized via bromination of veratrole, which may require directed ortho-metalation strategies.

Cyanide Displacement on Chloromethyl Precursors

Patent-Derived Method

Source describes an indirect route where a chloromethyl intermediate is converted to this compound via cyanide displacement, though this step primarily yields a benzyl cyanide derivative.

Key Steps

  • Chloromethylation :

    • Unspecified chloromethyl precursor treated with sodium cyanide in dimethylsulfoxide (DMSO) at 50°C.

  • Isolation :

    • Extraction with ether and concentration yields this compound as a byproduct.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Disadvantages
Methylation3,6-Dimethylcatechol59%Straightforward, scalableRequires dihydroxy precursor
Halogen-Metal Exchange1,2-Dimethoxy-3,6-dibromobenzene~86%*High yield, regioselectiveComplex starting material synthesis
Cyanide DisplacementChloromethyl derivative59%One-pot reactionLow specificity, ambiguous intermediates

*Extrapolated from analogous 3,4-dimethylveratrole synthesis.

Synthetic Challenges and Optimization

Regioselectivity in Electrophilic Substitution

Introducing methyl groups at the 3 and 6 positions requires careful control of directing effects. Methoxy groups in veratrole direct electrophiles to the 4 and 5 positions, necessitating alternative strategies like pre-functionalization or using masked directing groups.

Purification Considerations

  • Chromatography : Essential for separating isomers in halogen-metal exchange routes.

  • Crystallization : Effective for isolating this compound from methylation reactions due to its crystalline nature .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,6-Dimethylveratrole, and how can they be experimentally determined?

  • Methodology :

  • Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting point determination and distillation or gas chromatography (GC) for boiling point analysis. For example, analogs like 3-Methylveratrole (mp: 22–23°C, bp: 133–135°C) and 4-Methylveratrole (bp: 202–203°C) provide reference frameworks .
  • Density/Refractive Index : Measure density using a pycnometer and refractive index via refractometry (e.g., 3-Methylveratrole: d = 1.051, RI = 1.528) .
  • Purity Assessment : Employ HPLC or GC-MS to verify purity, referencing standards like those in pharmacopeial monographs.

Q. How can this compound be synthesized, and what are common impurities in its preparation?

  • Methodology :

  • Synthetic Routes : Adapt methods for veratrole derivatives, such as Friedel-Crafts alkylation or methoxylation of dimethylphenols. Monitor reaction progress via TLC or NMR.
  • Impurity Profiling : Identify byproducts (e.g., incomplete methylation products) using LC-MS or comparison to known analogs like 2,6-Dimethoxyphenol (CAS 91-10-1) .
  • Optimization : Use DOE (Design of Experiments) to refine reaction conditions (temperature, catalyst loading) for yield improvement.

Q. What standard assays are used to evaluate the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Quantify degradation products via HPLC .
  • Kinetic Analysis : Apply the Arrhenius equation to predict shelf life, using data from thermal stress studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell viability vs. enzyme inhibition), concentration ranges, and solvent effects (DMSO vs. ethanol).
  • Mechanistic Studies : Use molecular docking to assess binding affinity to putative targets (e.g., cytochrome P450 enzymes) and validate with in vitro enzymatic assays .
  • Batch Variability Testing : Analyze compound purity and isomer content (e.g., 3,4- vs. 3,6-substitution) across studies, as structural analogs like 3,4-Dimethoxytoluene show divergent bioactivities .

Q. What advanced computational methods predict the reactivity of this compound in radical-mediated reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) for methoxy and methyl groups. Compare to experimental data from radical trapping assays .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate reaction mechanisms (e.g., hydrogen abstraction vs. electron transfer).

Q. How can researchers design experiments to assess the environmental persistence of this compound?

  • Methodology :

  • Photodegradation Studies : Exclude the compound to UV light (simulating sunlight) and analyze degradation products via LC-HRMS. Reference PAH degradation pathways (e.g., 3,6-Dimethylphenanthrene’s behavior) .
  • Microcosm Assays : Evaluate biodegradation in soil/water systems using isotopic labeling (e.g., ¹⁴C-tracing) and monitor metabolite formation.

Q. What strategies mitigate batch-to-batch variability in this compound used for pharmacological studies?

  • Methodology :

  • Quality-by-Design (QbD) : Implement critical process parameters (CPPs) during synthesis, such as reaction time and purification steps (e.g., recrystallization solvents).
  • Advanced Characterization : Use 2D NMR (HSQC, HMBC) and X-ray crystallography to confirm structural integrity, ensuring consistency with analogs like 2,5-Dimethoxyphenylacetic acid (CAS 1758-25-4) .

Data Analysis & Ethical Considerations

Q. How should researchers statistically analyze dose-response data for this compound in toxicity assays?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points.

Q. What ethical frameworks apply to studies involving this compound in animal models?

  • Methodology :

  • IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and document protocols for humane endpoints (e.g., tumor size limits).
  • Transparency : Disclose conflicts of interest and funding sources in publications, per guidelines like those from the Medicinal Chemistry Research journal .

Tables for Key Data

Property Method Reference Compound Value Range
Melting PointDSC3,4-Dimethoxytoluene 22–23°C
Boiling PointGC3-Methylveratrole 202–203°C
DensityPycnometer4-Methylveratrole 1.051 g/cm³
Photostability Half-LifeLC-HRMS3,6-Dimethylphenanthrene pH-dependent (2–14 days)

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